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Compound of Interest

Compound Name: N-Phenylacrylamide

Cat. No.: B184240 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of N-Phenylacrylamide (NPA), a versatile

monomer with significant applications in polymer chemistry, drug delivery, bioconjugation, and

as a biochemical probe. This document is intended for researchers, scientists, and drug

development professionals, offering detailed information on its chemical properties, synthesis,

and key applications, supplemented with experimental protocols and pathway diagrams.

Core Properties of N-Phenylacrylamide
N-Phenylacrylamide is a white to off-white crystalline solid. Its chemical structure consists of

an acrylamide group attached to a phenyl ring, rendering it amenable to polymerization and

various chemical modifications.
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Property Value Reference

CAS Number 2210-24-4

Molecular Formula C₉H₉NO

Molecular Weight 147.17 g/mol

Melting Point 103-106 °C [1]

Appearance
White to almost white

powder/crystal
[1]

Solubility

Soluble in organic solvents like

methanol, ethanol, and

acetone; limited solubility in

water.

Synthesis of N-Phenylacrylamide
A common and effective method for the synthesis of N-Phenylacrylamide involves the reaction

of aniline with acryloyl chloride in the presence of a base to neutralize the hydrogen chloride

byproduct.[2]

Experimental Protocol: Synthesis from Aniline and
Acryloyl Chloride
Materials:

Aniline

Acryloyl chloride

Triethylamine (TEA) or another suitable base

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware and stirring equipment

Ice bath

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve

aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

Cool the reaction mixture to 0 °C using an ice bath.

Slowly add acryloyl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, to

the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the

temperature at 0 °C during the addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and remove the solvent under reduced pressure using a rotary

evaporator.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexane) to yield pure N-Phenylacrylamide.

Applications in Drug Development and Research
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N-Phenylacrylamide's unique properties make it a valuable tool in several areas of drug

development and biomedical research.

Polymer-Based Drug Delivery Systems
N-Phenylacrylamide can be polymerized to form homopolymers or copolymerized with other

monomers to create hydrogels for controlled drug delivery.[3] These hydrogels can encapsulate

therapeutic agents and release them in a sustained manner.[4]

Materials:

N-Phenylacrylamide (NPA)

N,N'-Methylenebis(acrylamide) (BIS) as a crosslinker

Ammonium persulfate (APS) or potassium persulfate (KPS) as an initiator

N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

Deionized water

Model drug (e.g., bovine serum albumin, doxorubicin)

Procedure:

Prepare a solution by dissolving N-Phenylacrylamide and N,N'-Methylenebis(acrylamide) in

deionized water. The monomer and crosslinker concentrations can be varied to control the

hydrogel's properties.

If loading a drug, dissolve the model drug in this solution.

Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove

dissolved oxygen, which can inhibit polymerization.

Add the initiator (APS or KPS) to the solution and mix gently.

Add the accelerator (TEMED) to initiate the polymerization reaction.
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Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and

allow it to polymerize at room temperature for several hours or until a solid gel is formed.

After polymerization, the hydrogel can be removed from the mold and washed extensively

with deionized water to remove any unreacted monomers and initiator.

For drug release studies, the drug-loaded hydrogel can be placed in a buffer solution (e.g.,

PBS at pH 7.4) at 37 °C, and the release of the drug can be monitored over time using

techniques like UV-Vis spectroscopy or HPLC.

Bioconjugation
The acrylamide group in N-Phenylacrylamide can act as a Michael acceptor, allowing for

covalent conjugation to nucleophilic residues on proteins, such as the thiol group of cysteine or

the amine group of lysine. This makes it a useful tool for creating protein-polymer conjugates,

antibody-drug conjugates (ADCs), and for immobilizing proteins on surfaces.

Materials:

N-Phenylacrylamide (NPA)

Bovine Serum Albumin (BSA)

Phosphate-buffered saline (PBS), pH 7.4-8.0

Dimethyl sulfoxide (DMSO) for dissolving NPA

Size-exclusion chromatography (SEC) column for purification

Mass spectrometer for characterization

Procedure:

Dissolve BSA in PBS buffer to a known concentration (e.g., 10 mg/mL).

Prepare a stock solution of N-Phenylacrylamide in DMSO at a higher concentration.
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Add a molar excess of the NPA solution to the BSA solution while gently stirring. The molar

ratio of NPA to protein will influence the degree of labeling.

Allow the reaction to proceed at room temperature or 37 °C for a specified time (e.g., 2-24

hours). The reaction pH is typically kept between 7.4 and 8.0 to ensure the nucleophilicity of

the target amino acid residues.

Quench the reaction by adding a small molecule with a thiol or amine group (e.g.,

dithiothreitol or Tris buffer).

Purify the resulting protein conjugate from unreacted NPA and byproducts using size-

exclusion chromatography (SEC).

Characterize the conjugate to determine the degree of labeling. This can be achieved using

mass spectrometry (e.g., MALDI-TOF or ESI-MS) to measure the mass increase of the

protein after conjugation.

Covalent Inhibition of Transglutaminase 2 (TGM2)
N-Phenylacrylamide has been identified as a covalent inhibitor of Transglutaminase 2

(TGM2), an enzyme implicated in various diseases, including cancer and fibrosis. The

acrylamide moiety acts as an electrophilic "warhead" that covalently modifies a cysteine

residue in the active site of TGM2, leading to its irreversible inhibition.

Transglutaminase 2 is a multifunctional enzyme that, when dysregulated, contributes to

disease progression. In cancer, TGM2 is involved in promoting cell survival, metastasis, and

drug resistance through pathways such as NF-κB and PI3K/Akt. In fibrosis, TGM2 crosslinks

extracellular matrix (ECM) proteins, leading to tissue stiffening and disease progression, often

in conjunction with the TGF-β signaling pathway.
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Caption: TGM2 signaling in cancer and fibrosis and its inhibition by N-Phenylacrylamide.

Materials:

Recombinant human Transglutaminase 2 (TGM2)

N-Phenylacrylamide (NPA)

TGM2 substrate (e.g., N,N-dimethylcasein or a specific peptide substrate)

Amine donor substrate (e.g., 5-(biotinamido)pentylamine)

Assay buffer (e.g., Tris buffer, pH 7.5, containing CaCl₂ and DTT)

Detection reagent (e.g., Streptavidin-HRP for biotinylated substrate)

96-well microplate
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Plate reader

Procedure:

Prepare a stock solution of N-Phenylacrylamide in DMSO.

In a 96-well plate, add the assay buffer.

Add serial dilutions of N-Phenylacrylamide to the wells. Include a vehicle control (DMSO

only).

Add the TGM2 enzyme to all wells except for the negative control.

Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15-30 minutes) at room

temperature to allow for covalent modification.

Initiate the enzymatic reaction by adding the TGM2 substrate and the amine donor substrate.

Incubate the plate at 37 °C for a set period (e.g., 30-60 minutes).

Stop the reaction (e.g., by adding EDTA to chelate Ca²⁺).

Detect the product formation. For a biotinylated substrate, this can be done by adding

Streptavidin-HRP followed by a chromogenic substrate (e.g., TMB) and measuring the

absorbance.

Calculate the percent inhibition for each concentration of N-Phenylacrylamide and

determine the IC₅₀ value.

Analytical Characterization
Standard analytical techniques are employed to characterize N-Phenylacrylamide and its

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

chemical structure of the synthesized monomer.
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Mass Spectrometry (MS): Used to determine the molecular weight of the monomer and to

characterize protein conjugates by measuring the mass shift upon modification.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional

groups, such as the amide and vinyl groups.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the monomer and

to analyze the products of bioconjugation reactions.

Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis, purification,

and application of N-Phenylacrylamide in bioconjugation.
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Caption: A typical experimental workflow for N-Phenylacrylamide synthesis and

bioconjugation.

Conclusion
N-Phenylacrylamide is a valuable and versatile chemical entity with broad applicability in drug

development and biomedical research. Its ability to form polymers, participate in bioconjugation

reactions, and act as a covalent inhibitor makes it a powerful tool for creating advanced drug

delivery systems, protein-based therapeutics, and for probing biological pathways. This guide

provides a foundational understanding and practical protocols to facilitate its use in the

laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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